molecular formula C20H15N3O B5872794 3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE

3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE

Cat. No.: B5872794
M. Wt: 313.4 g/mol
InChI Key: ZXTHYRPPJAUNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core substituted with a 6-methyl-2-pyridyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with 2-phenylacetyl chloride in the presence of a base, followed by cyclization with 6-methyl-2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE is unique due to the presence of both the 6-methyl-2-pyridyl and phenyl groups, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-8-7-13-18(21-14)23-19(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)20(23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTHYRPPJAUNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.